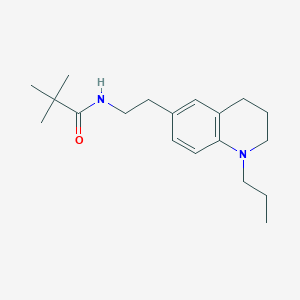
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C19H30N2O and its molecular weight is 302.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinoline Synthesis
Lateral Lithiation and Electrophile Reactions : Lithiation of related compounds, such as N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide, followed by reactions with various electrophiles, has been utilized to yield side-chain substituted derivatives. Dehydration of these products can produce tetrahydroisoquinolines, showcasing a method for synthesizing structurally diverse tetrahydroisoquinoline compounds (Smith et al., 2010).
Metal-Free Synthesis of 3-Arylquinolin-2-ones : A metal-free approach utilizing phenyliodine bis(trifluoroacetate) (PIFA) mediates oxidative C-C bond formation alongside a 1,2-aryl migration to assemble a variety of 3-arylquinolin-2-one compounds. This method highlights the potential for efficient, metal-free synthesis routes for quinoline derivatives (Le‐Ping Liu et al., 2013).
Pharmacological Potential
Dopamine Agonist Properties : Certain N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their dopamine-like activity, indicating their potential use in therapeutic agents targeting the dopamine system (Jacob et al., 1981).
Synthetic Methodologies
Intramolecular Functionalization : The intramolecular palladium-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides represents a method for accessing ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, showcasing the versatility of these compounds in complex organic synthesis (Ladd et al., 2016).
EPC-Synthesis : The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors demonstrates a pathway to tetrahydroisoquinolines and the synthesis of the alkaloid (+)-corlumine, further highlighting the application of these compounds in the synthesis of complex natural products (Huber & Seebach, 1987).
Novel Synthetic Approaches
Synthesis of 3-Aminoquinolines : Demonstrating the utility of ethyl N-pivaloyl-3-aminocrotonate in the synthesis of 3-aminoquinoline derivatives, this method emphasizes the adaptability of pivalamide derivatives in constructing quinoline scaffolds with potential pharmaceutical applications (Bujok et al., 2010).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-12-21-13-6-7-16-14-15(8-9-17(16)21)10-11-20-18(22)19(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWORQRSTAJSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2543389.png)
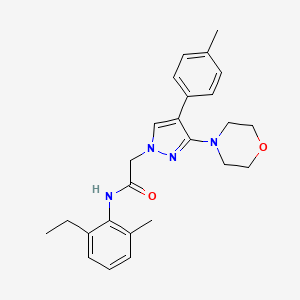
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
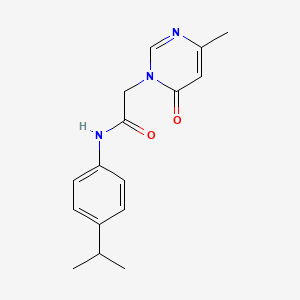
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)
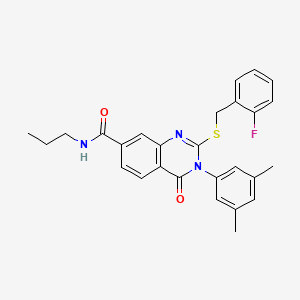
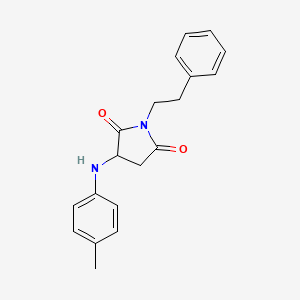
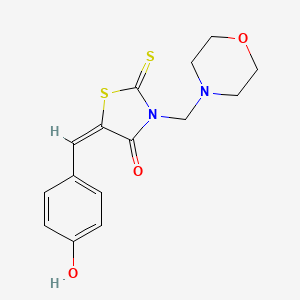
![N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2543399.png)
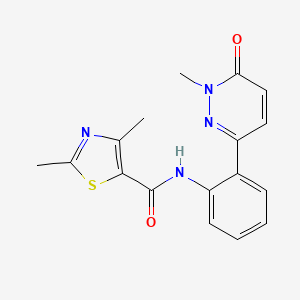
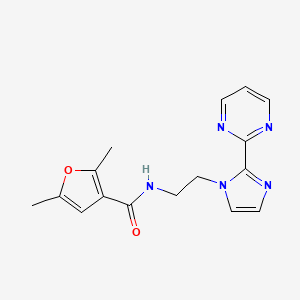
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2543409.png)
